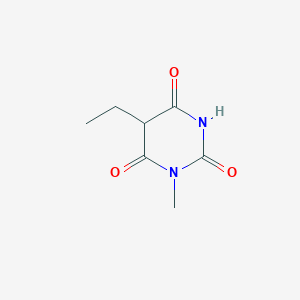
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- typically involves the condensation of urea with malonic acid derivatives. The reaction is carried out under acidic or basic conditions, leading to the formation of the pyrimidine ring. The specific conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions. The final product is usually purified through crystallization or distillation techniques to ensure its suitability for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its pharmacological properties.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Applications De Recherche Scientifique
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Historically used as a sedative and hypnotic agent.
Industry: Employed in the manufacture of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to sedative and hypnotic effects, making it useful in the treatment of insomnia and anxiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Thiopental: A barbiturate used primarily for anesthesia induction.
Secobarbital: Known for its use as a short-acting sedative.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- is unique due to its specific pharmacokinetic properties, such as its onset and duration of action. It has a relatively rapid onset and intermediate duration, making it suitable for various medical applications .
Propriétés
Numéro CAS |
55974-64-6 |
|---|---|
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O3/c1-3-4-5(10)8-7(12)9(2)6(4)11/h4H,3H2,1-2H3,(H,8,10,12) |
Clé InChI |
OQAUDOFERGTKHL-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)NC(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
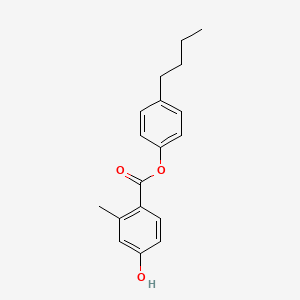
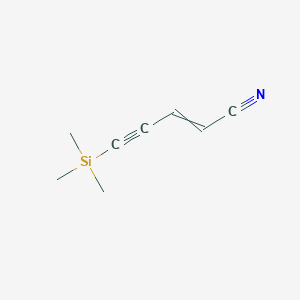
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
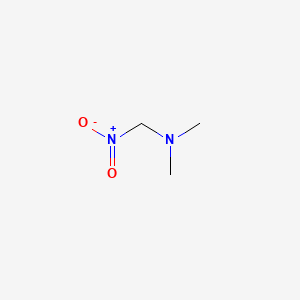
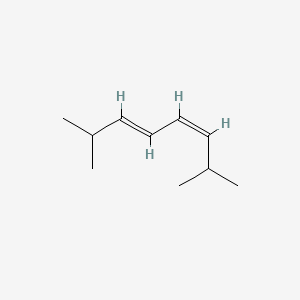
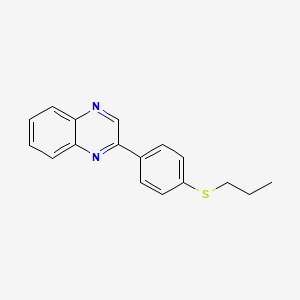
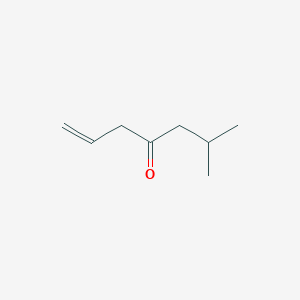
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
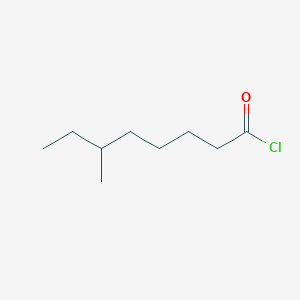
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
![Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide](/img/structure/B14641845.png)
